Stannane, dioctyl pound>>Dioctyltin

Description

Historical Trajectory and Evolution of Dioctyltin (B90728) Research

The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland was the first to isolate an organotin compound, specifically diethyltin (B15495199) diiodide. lupinepublishers.comwikipedia.org This was followed by a report from Löwig in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the true beginning of organotin chemistry. lupinepublishers.com

However, it was the commercial application of organotins as PVC stabilizers, starting in the 1940s, that significantly propelled research in this field. gelest.com The development of industrial synthesis methods, such as the direct reaction of alkyl halides with tin and redistribution reactions, allowed for the large-scale production of specific organotin compounds. lupinepublishers.comwikipedia.org The industrial synthesis of dioctyltin dichloride, a key precursor for other dioctyltin derivatives, is a notable example of this progress. lupinepublishers.com Over the years, research has expanded to explore a wide array of dioctyltin compounds with different anionic ligands, leading to products like dioctyltin dilaurate and dioctyltin oxide, each tailored for specific applications. bnt-chemicals.comnewtopchem.com The evolution of regulatory frameworks and a growing focus on sustainability have also influenced modern research, driving innovation toward greener production technologies and formulations with reduced toxicity profiles. 360iresearch.com

Structural Classification and Nomenclature of Dioctyltin Compounds

Dioctyltin compounds belong to the broader family of di-substituted organotins. Their structure is defined by a central tetravalent tin atom (Sn) bonded to two octyl (C8H17) groups and two other anionic ligands, denoted by 'X'. This gives them the general chemical formula R₂SnX₂, where 'R' represents the octyl group. industrialchemicals.gov.auindustrialchemicals.gov.au

The identity of the 'X' ligand is crucial as it largely determines the physicochemical properties of the specific compound. industrialchemicals.gov.au This leads to a diverse class of chemicals. For example, if the 'X' ligands are chloride atoms, the compound is dioctyltin dichloride. If they are laurate groups, it is dioctyltin dilaurate.

The nomenclature follows systematic IUPAC naming conventions, but common names are frequently used in industrial contexts. For instance, "Stannane, dioctyloxo-" is the systematic name for dioctyltin oxide, which is commonly abbreviated as DOTO. nih.gov

Table 1: Common Dioctyltin Compounds and Their Identifiers

| Common Name | Abbreviation | IUPAC Name | CAS Number |

|---|---|---|---|

| Dioctyltin Oxide | DOTO | Stannane, dioctyloxo- | 870-08-6 nih.gov |

| Dioctyltin Dilaurate | DOTL | Stannane, dioctylbis[(1-oxododecyl)oxy]- | 3648-18-8 nih.gov |

| Dioctyltin Dichloride | DOTC | Stannane, dioctyldichloro- | 3542-36-7 |

| Dioctyltin Maleate (B1232345) | DOTM | Stannane, dioctylbis[(Z)-2-butenedioate] | 16091-18-2 industrialchemicals.gov.au |

| Dioctyltin Dineodecanoate | - | Stannane, dioctylbis[(1-oxoneodecyl)oxy]- | 68299-15-0 industrialchemicals.gov.aureaxis.com |

Fundamental Organotin Bonding and Valency Principles in Dioctyltin Systems

The chemistry of dioctyltin compounds is governed by the nature of the bonds to the central tin atom. Tin is a member of Group 14 of the periodic table and possesses four valence electrons in its outer shell (5s²5p²). lupinepublishers.comfakirchandcollege.org In dioctyltin compounds, tin typically exhibits a +4 oxidation state, forming four covalent bonds. fakirchandcollege.org This tetra-covalent state is derived from the sp³ hybridization of the tin atom. fakirchandcollege.org

The bonds between tin and the carbon atoms of the octyl groups (Sn-C) are strong and relatively stable, though weaker than a carbon-carbon bond. gelest.comontosight.ai This increased bond length is a cause of their increased reactivity compared to silicon or germanium analogues. lupinepublishers.com The bonding is almost entirely covalent, especially in nonpolar solvents. lupinepublishers.com

The bonds between the tin atom and the 'X' ligands (e.g., Sn-O, Sn-S, Sn-Cl) are more labile and reactive. These ligands can often be exchanged in chemical reactions. gelest.com The electronegativity of these 'X' groups influences the Lewis acidity of the tin center; for instance, organotin halides are Lewis acids that can form complexes with electron donors. gelest.com

Valency and Coordination Geometry

The valency of an atom is a measure of its combining capacity with other atoms. wikipedia.org In dioctyltin compounds, the tin atom is tetravalent, meaning it typically forms four chemical bonds. fakirchandcollege.orgwikipedia.org This usually results in a tetrahedral molecular geometry around the tin atom. fakirchandcollege.orgatamanchemicals.com

However, a key feature of tin chemistry is its ability to expand its coordination number beyond four. Due to the large size of the tin atom and the availability of low-lying, empty 5d atomic orbitals, it can accept electron pairs from donor ligands to form five-, six-, or even seven-coordinate complexes. gelest.comfakirchandcollege.org This property is fundamental to the catalytic activity of many dioctyltin compounds, where the tin center can coordinate with reactants to facilitate chemical transformations. lupinepublishers.com

Table 2: Bonding and Valency Characteristics of Dioctyltin

| Property | Description |

|---|---|

| Tin Oxidation State | +4 lupinepublishers.comfakirchandcollege.org |

| Valency of Tin | 4 fakirchandcollege.org |

| Typical Hybridization | sp³ fakirchandcollege.org |

| Standard Coordination Number | 4 fakirchandcollege.org |

| Possible Coordination Numbers | >4 (e.g., 5, 6, 7) gelest.com |

| Typical Molecular Geometry | Tetrahedral fakirchandcollege.orgatamanchemicals.com |

| Sn-C Bond Type | Covalent lupinepublishers.com |

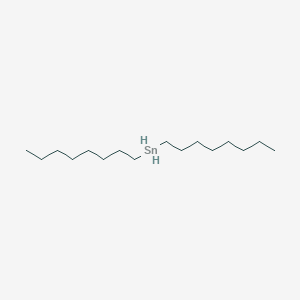

Structure

2D Structure

Properties

Molecular Formula |

C16H36Sn |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

dioctylstannane |

InChI |

InChI=1S/2C8H17.Sn.2H/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;;; |

InChI Key |

IFYGUNVJGWHEBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[SnH2]CCCCCCCC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Dioctyltin Compounds

Non-Solvent Phase Synthesis of Dioctyltin (B90728) Derivatives

Solvent-free synthesis, or solid-state reaction, presents an alternative to traditional solvent-based methods. These techniques are often driven by thermal energy and can lead to the formation of specific dioctyltin derivatives.

One notable example is the reaction between dioctyltin oxide and dioctyltin monohydric aliphatic saturated alcohol thioglycolate esters. This process involves blending the solid dioctyltin oxide with the liquid dioctyltin thioglycolate ester and heating the mixture. The reaction proceeds without the need for a solvent, with the insoluble dioctyltin oxide gradually dissolving as it reacts to form a homogeneous product. The reaction is typically conducted at temperatures ranging from 50°C to 250°C. google.com This method provides a direct route to valuable stabilizer compounds for polyvinyl chloride (PVC) resins. google.com

Industrial-Scale Preparation Techniques for Dioctyltin Compounds

The industrial production of dioctyltin compounds, particularly intermediates like dioctyltin dichloride and dioctyltin oxide, relies on robust and economically viable alkylation and hydrolysis reactions. google.comsongwon.comsongwon.com

Alkylation routes are fundamental to forming the tin-carbon bonds that define organotin compounds. For dioctyltin, the primary industrial methods involve either a Grignard reaction pathway or a direct synthesis approach.

The Grignard reaction is a common method for creating carbon-carbon bonds and is adapted for organotin synthesis. wisc.eduwikipedia.org This process typically involves reacting an octylmagnesium halide (the Grignard reagent) with tin tetrachloride. wisc.edu This initial reaction yields tetra-n-octyltin. Due to the formation of by-products, the crude tetra-n-octyltin is often not isolated but is subjected to a disproportionation (or comproportionation) reaction with additional tin tetrachloride. This second step produces the desired di-n-octyltin dichloride, alongside other organotin halides which can be separated. google.com

The Direct Synthesis method offers a more direct pathway by reacting metallic tin with an n-octyl halide. google.comgoogle.com This reaction can be challenging, especially with less reactive alkyl chlorides, and often requires catalysts to proceed efficiently. google.com Catalysts such as tertiary amines, quaternary ammonium (B1175870) salts, or phosphonium (B103445) iodides are used to promote the reaction, which is typically carried out at elevated temperatures (140°C to 190°C). google.comgoogle.com While this method avoids the multi-step Grignard process, it can produce a mixture of mono-, di-, and tri-octyltin halides, requiring subsequent purification steps. google.com

Table 1: Comparison of Industrial Alkylation Routes for Dioctyltin Synthesis

| Feature | Grignard Reaction Route | Direct Synthesis Route |

| Primary Reactants | Octylmagnesium halide, Tin tetrachloride | Metallic tin, n-Octyl halide |

| Key Intermediate | Tetra-n-octyltin | Not applicable |

| Secondary Step | Disproportionation with SnCl₄ | Not required |

| Catalysts | Not typically required for main reaction | Tertiary amines, Quaternary ammonium salts, Phosphonium iodides google.comgoogle.com |

| Products | Primarily Di-n-octyltin dichloride after disproportionation google.com | Mixture of mono-, di-, and tri-octyltin halides google.com |

| Reaction Conditions | Ethereal solvent for Grignard reagent formation wikipedia.org | High temperatures (e.g., 140-190°C) google.com |

Hydrolysis is a critical subsequent step in industrial dioctyltin chemistry, primarily used to convert dioctyltin dihalides into dioctyltin oxide (DOTO), a versatile intermediate for producing PVC stabilizers and catalysts. google.combnt-chemicals.com The process involves treating di-n-octyltin dihalide with an aqueous alkali, such as sodium hydroxide (B78521), often in the presence of a hydrocarbon solvent like toluene (B28343) or cyclohexane. google.com The reaction mixture is heated to between 60°C and 100°C to drive the hydrolysis to completion. The resulting dioctyltin oxide can then be recovered from the solvent. google.com

Under specific conditions, particularly controlled or partial hydrolysis of dioctyltin dihalides (R₂SnX₂), dimeric structures known as distannoxanes can be formed. tandfonline.comresearchgate.net These compounds have the general formula XR₂SnOSnR₂X. The formation of distannoxanes can occur as an intermediate step in the hydrolysis of dioctyltin compounds like dioctyltin dichloride (DOTC) on the pathway to forming dioctyltin oxide. umweltbundesamt.at The precise control of reaction stoichiometry and conditions is crucial to isolate these dimeric species and prevent further hydrolysis to the oxide. tandfonline.com

Targeted Synthesis of Specific Dioctyltin Ligands and Coordination Complexes

Beyond industrial intermediates, significant research focuses on the synthesis of dioctyltin complexes with specific ligands to create molecules with unique structures and functionalities, such as catalytic or biological activity. researchgate.netdeakin.edu.au

The construction of multinuclear organotin architectures allows for the development of complex structures with potentially novel properties. A one-pot reaction has been developed for the synthesis of trinuclear dioctyltin(IV) complexes. tandfonline.com This method involves the reaction of dioctyltin oxide with a tridentate ligand system formed in situ from 2-amino-4-R-phenols (where R can be H, Me, Cl, NO₂) and 2-pyridine-carboxaldehyde, with 1,3,5-benzenetricarboxylic acid (trimesic acid) acting as a linker. This approach efficiently assembles three dioctyltin units into a single, complex molecular structure. tandfonline.com Such trinuclear complexes are of interest for their potential applications in chelate systems. tandfonline.comrsc.org

The design of ligands and the strategies for their complexation with dioctyltin moieties are diverse, aiming to control the coordination geometry and properties of the resulting complex. The synthesis typically involves the reaction of a dioctyltin precursor, such as dioctyltin dichloride or dioctyltin oxide, with a pre-designed ligand. mdpi.comjmchemsci.com

For example, pentacoordinated organotin(IV) complexes have been synthesized in a one-pot reaction from dioctyltin oxide, 2-hydroxy-1-naphthaldehyde, and 2-amino-3-hydroxypyridine. mdpi.com Similarly, complexes with biologically relevant ligands like the antibiotic cephalexin (B21000) have been prepared by reacting dioctyltin dichloride with the ligand in methanol, in the presence of sodium hydroxide to deprotonate the ligand's carboxylic acid group, facilitating coordination. jmchemsci.com

Green Chemistry Advancements in Dioctyltin Compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing the synthesis of organotin compounds, including dioctyltin derivatives. Research in this area focuses on developing more environmentally benign and efficient synthetic routes. Key areas of advancement include the use of alternative energy sources like microwave and ultrasound irradiation, solvent-free reaction conditions, and the exploration of more sustainable catalytic systems.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a promising green technology. By using microwave radiation to heat reactants, this method can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netresearchgate.net In the context of organometallic chemistry, microwave heating can facilitate reactions that are otherwise slow or require harsh conditions. researchgate.net For instance, the synthesis of various heterocyclic compounds has been significantly improved using microwave irradiation, often leading to higher yields in a fraction of the time. nih.gov While specific research on the microwave-assisted synthesis of dioctyltin compounds is limited, the successful application of this technique to other organotin derivatives and related organic syntheses suggests its potential for greener production of dioctyltin compounds. A review of organotin chemistry notes that microwave-assisted methods have been employed for the synthesis of certain organotin complexes, highlighting the potential for broader application.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for greening the synthesis of organotin compounds. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. nih.gov This can lead to shorter reaction times, improved yields, and the use of milder reaction conditions. nih.gov Ultrasound has been successfully used to promote various organic reactions, including the synthesis of heterocyclic compounds, often with the advantage of using less solvent. nih.gov The application of ultrasound in the synthesis of azatetracyclic derivatives, for example, resulted in a significant reduction in reaction time from days to hours and an increase in yield by 10-15%. nih.gov Although detailed studies on the direct ultrasound-assisted synthesis of dioctyltin compounds are not widely available, the proven benefits of this technique in related chemical syntheses point to its potential for developing more sustainable methods for producing dioctyltin derivatives.

Solvent-Free Synthesis:

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, where reactions are carried out in the absence of a solvent or in the presence of a recyclable, non-toxic solvent, is a significant area of research. nih.gov The direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions has been shown to be an efficient method for producing symmetric methylene (B1212753) diesters with high yields. nih.gov This approach not only simplifies the reaction work-up and product purification but also aligns with the goals of green chemistry. While specific examples for dioctyltin compounds are not prevalent in the literature, the success of solvent-free methods for related esterification reactions suggests a promising direction for future research in dioctyltin synthesis. For instance, the synthesis of di-octyl phthalate (B1215562) has been achieved via a solvent-free esterification process using a heterogeneous sulfated zirconia acid catalyst, demonstrating the feasibility of such approaches for producing similar long-chain esters. researchgate.net

Catalysis in Green Synthesis:

The development of efficient and recyclable catalysts is central to green chemistry. Dioctyltin oxide itself is used as a catalyst in various industrial processes, such as esterification and transesterification reactions. bnt-chemicals.com Research into more sustainable catalytic systems for the synthesis of dioctyltin compounds is ongoing. For example, low-emission dialkyltin dicarboxylates have been investigated as catalysts for polyurethane production, aiming to reduce the volatility and environmental impact of the catalytic system. google.com

The following table provides a comparative overview of conventional versus green synthetic approaches for related ester compounds, illustrating the potential benefits of adopting greener methodologies.

Table 1: Comparison of Conventional and Green Synthesis Methods for Ester Compounds

| Method | Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | Aromatic Carboxylates, Dihaloalkanes | None | Not specified | Slow | Low | nih.gov |

| Solvent-Free | Aromatic Carboxylates, 1,n-dihaloalkanes | TBAB | None | Short | High | nih.gov |

| Conventional | α-keto substituent, Bromine | Not specified | Halogenated | 1 day | Lower | nih.gov |

| Ultrasound-Assisted | α-keto substituent, Bromine | Heterogeneous | Reduced amount | 1 hour | 15-20% higher | nih.gov |

| Conventional | Bromoderivatives, Sodium Azide | TBAB | Chloroform/Water | 48 hours | Good | nih.gov |

| Ultrasound-Assisted | Bromoderivatives, Sodium Azide | TBAB | Reduced amount | 2 hours | 10-15% higher | nih.gov |

| Conventional | Zirconium tetrachloride, 2,6-naphthalenedicarboxylic acid | Not applicable | DMF | 24 hours | Not specified | bcrec.id |

| Microwave-Assisted | Zirconium tetrachloride, 2,6-naphthalenedicarboxylic acid | Not applicable | DMF | 25 minutes | Not specified | bcrec.id |

Use of Renewable Resources:

Another important aspect of green chemistry is the use of renewable feedstocks in place of petrochemicals. Vegetable oils and other forms of biomass are being explored as sustainable sources for a variety of chemicals. acs.orgresearchgate.net Fatty acids derived from vegetable oils can be chemically transformed into a range of useful products, including esters. acs.org While the direct synthesis of dioctyltin compounds from renewable resources is not yet a common industrial practice, the potential exists to derive the octyl group from bio-based sources. Research in oleochemistry is focused on converting fatty acids into valuable chemical intermediates, which could eventually be used in the synthesis of organotin compounds. bnt-chemicals.com

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While the application of biocatalysis in organometallic chemistry is still an emerging field, there is potential for enzymatic processes to be developed for the synthesis of organotin esters. Enzymes such as lipases are known to be effective catalysts for esterification and transesterification reactions. The development of robust enzymes that can tolerate the reaction conditions required for organotin synthesis could open up new, greener pathways for producing dioctyltin compounds.

Iii. Reaction Mechanisms and Chemical Transformations of Dioctyltin Compounds

Mechanistic Pathways of Dioctyltin-Catalyzed Reactions

The catalytic prowess of dioctyltin (B90728) compounds stems from the Lewis acidic nature of the tin atom, which allows it to coordinate with and activate various functional groups. rsc.org This coordination facilitates a range of chemical transformations.

Dioctyltin-Promoted Hydrolysis Reaction Mechanisms

Dioctyltin compounds can catalyze hydrolysis reactions, the cleavage of chemical bonds by the addition of water. viu.calibretexts.org The mechanism generally involves the coordination of the dioctyltin species to the substrate, enhancing its susceptibility to nucleophilic attack by water.

For instance, in the hydrolysis of esters, the dioctyltin catalyst activates the carbonyl group of the ester, making the carbonyl carbon more electrophilic. A water molecule can then attack this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate yield a carboxylic acid and an alcohol, regenerating the dioctyltin catalyst. youtube.comyoutube.com This process is reversible, with the forward reaction being hydrolysis and the reverse being esterification. youtube.com

Catalytic Mechanisms of Esterification and Transesterification by Dioctyltin

Dioctyltin compounds, such as dioctyltin oxide (DOTO) and dioctyltin dilaurate (DOTL), are effective catalysts for esterification and transesterification reactions. google.combnt-chemicals.com Two primary mechanisms are generally proposed for these tin-catalyzed reactions: the Lewis acid mechanism and the exchange/insertion mechanism. rsc.org

In the Lewis acid mechanism , the dioctyltin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. rsc.org

The exchange/insertion mechanism involves an initial exchange of a ligand on the dioctyltin catalyst with the incoming alcohol to form a tin alkoxide. rsc.org The carbonyl group of the ester then coordinates to and inserts into the Sn-O bond of this alkoxide. A final associative exchange releases the new ester and regenerates the catalyst. rsc.org This mechanism is particularly relevant for transesterification reactions. newtopchem.commasterorganicchemistry.com

Dioctyltin oxide is widely used in the production of various esters, including those for surfactants and lubricants, due to its catalytic efficiency in high-temperature transesterification reactions. bnt-chemicals.com

Silanol (B1196071)/Silane Condensation Catalysis by Dioctyltin Complexes

The catalytic cycle for dioctyltin-catalyzed silanol condensation begins with the hydrolysis of the dioctyltin compound to form an organotin hydroxide (B78521), which is the active catalytic species. adhesivesmag.com This organotin hydroxide then reacts with an alkoxysilane to generate an organotin silanolate. paint.orgadhesivesmag.com The tin silanolate can then react with another silanol group, leading to the formation of a siloxane bond and regeneration of the organotin hydroxide catalyst. paint.org This cycle continues, promoting the crosslinking of the polymer chains. adhesivesmag.com

Polyurethane Polymerization Mechanisms Initiated by Dioctyltin Catalysts

Dioctyltin catalysts, such as dioctyltin dilaurate (DOTL) and dioctyltin carboxylates, are instrumental in the production of polyurethanes. l-i.co.uk They accelerate the polymerization reaction between polyols and isocyanates. researchgate.netcatalysis.blog

The catalytic mechanism involves the dioctyltin compound acting as a Lewis acid. l-i.co.uk It is proposed that an alkoxide complex is formed between the organotin dicarboxylate and the alcohol (polyol). nih.gov This complex is considered the dominant catalyst. The isocyanate then interacts with this alkoxide complex, leading to the formation of the urethane (B1682113) linkage and regeneration of the active catalyst. nih.gov This catalytic action not only controls the gelling time but also helps in balancing side reactions, such as the reaction of isocyanate with water, which can lead to foaming. l-i.co.uk

Polymer Stabilization Mechanisms of Dioctyltin Compounds

Beyond their catalytic roles, dioctyltin compounds are vital as stabilizers for polymers, particularly for polyvinyl chloride (PVC).

Thermal Degradation Inhibition in Polyvinyl Chloride by Dioctyltin Stabilizers

PVC is inherently unstable at the high temperatures required for its processing, tending to degrade through the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. scispace.comspecialchem.com This degradation leads to the formation of conjugated double bonds, causing discoloration and deterioration of the polymer's mechanical properties. nih.gov

Dioctyltin stabilizers, such as dioctyltin bis(isooctyl thioglycollate), effectively inhibit this thermal degradation through a multi-faceted mechanism. scispace.comresearchgate.net

Substitution of Labile Chlorine Atoms: The primary stabilization mechanism involves the substitution of labile chlorine atoms on the PVC chain, which are typically at allylic sites and act as initiation points for dehydrochlorination. The dioctyltin stabilizer, particularly those containing tin-sulfur bonds, replaces these labile chlorines with more stable ligands (e.g., thioglycollate groups). scispace.com This substitution prevents the initiation of the "zipper-like" elimination of HCl.

Scavenging of Hydrogen Chloride: Any HCl that is formed during the degradation process is scavenged by the dioctyltin stabilizer. scispace.com This is crucial as HCl is autocatalytic, meaning its presence accelerates further degradation. nih.gov By neutralizing the evolved HCl, the stabilizer prevents this catastrophic feedback loop.

The effectiveness of dioctyltin stabilizers in enhancing the thermal stability of PVC has been demonstrated through various analytical techniques. For instance, thermogravimetric analysis (TGA) shows that PVC stabilized with dioctyltin compounds degrades at significantly higher temperatures compared to unstabilized PVC. researchgate.net Similarly, tests measuring the evolution of HCl confirm that stabilized PVC can withstand higher temperatures for longer durations before significant degradation occurs. scispace.comresearchgate.net

Below is a data table summarizing the effect of a dioctyltin stabilizer on the thermal stability of PVC.

| Sample | Temperature (°C) | Time to HCl Evolution (hours) |

| PVC without stabilizer | 140 | 14.3 |

| PVC without stabilizer | 160 | 2.5 |

| PVC with dioctyltin bis(isooctyl thioglycollate) | 140 | > 30.3 |

| PVC with dioctyltin bis(isooctyl thioglycollate) | 160 | 14.3 |

| Data sourced from a study on the thermal stabilization of plasticized PVC. scispace.com |

This data clearly illustrates the significant improvement in thermal stability imparted by the dioctyltin stabilizer.

Scavenging of Degradation Byproducts by Dioctyltin Stabilizers

Dioctyltin stabilizers, especially dioctyltin mercaptides, are crucial in preventing the thermal degradation of PVC. scispace.com The degradation of PVC proceeds through a dehydrochlorination process, releasing hydrogen chloride (HCl), which autocatalyzes further degradation and leads to the formation of color-imparting polyene sequences. scispace.comdokumen.pub Dioctyltin stabilizers interrupt this degradation cycle through two primary scavenging mechanisms:

HCl Scavenging: Dioctyltin compounds, such as dioctyltin mercaptides, readily react with and neutralize the liberated HCl. This prevents the acid-catalyzed degradation of the polymer. The general reaction for an organotin mercaptide is the cleavage of the tin-sulfur bond to form an organotin chloride and a mercaptan. scispace.com

Substitution of Labile Chlorine Atoms: The PVC polymer chain contains labile chlorine atoms at defect sites, such as allylic positions, which are prone to initiating dehydrochlorination. Dioctyltin stabilizers, particularly those with mercaptide or carboxylate ligands, can replace these unstable chlorine atoms with more stable ligands via a ligand exchange reaction. scispace.com This substitution at the reactive sites of the polymer chain enhances its thermal stability. The effectiveness of this substitution depends on the nature of the ligand attached to the dioctyltin moiety, with mercaptoacetates and mercaptopropionates being particularly effective. scispace.com

The proposed mechanism for the exchange of allylic chlorine atoms involves the coordination of the organotin stabilizer to the chlorine, followed by a rearrangement that results in a more stable, non-allylic structure with the stabilizer's ligand attached to the polymer. scispace.com

Oxidative and Reductive Transformation Mechanisms of Dioctyltin Compounds

Dioctyltin compounds, which are derivatives of tin(IV), can undergo both oxidative and reductive transformations, often involving the cleavage of the tin-carbon (Sn-C) bonds.

Oxidative Transformations: The Sn-C bond in dioctyltin compounds can be cleaved by various oxidizing agents. gelest.com Gamma-irradiation of PVC stabilized with dioctyltin compounds has been shown to induce Sn-C bond cleavage, leading to the formation of dealkylated tin species and, ultimately, inorganic tin compounds like stannic chloride. shu.ac.uk The degradation process can be progressive, with the initial dioctyltin compound breaking down into mono-octyltin species and then to inorganic tin. shu.ac.uk The nature of the anionic ligands can influence the stability of the dioctyltin compound towards oxidative degradation. shu.ac.uk Studies have also shown that biological degradation of organotin compounds can occur through processes that involve the sequential removal of the organic groups from the tin atom. nih.gov

Reductive Transformations: While less common in the context of their applications, reductive transformations of dioctyltin compounds can occur. The primary example is the reduction of dioctyltin dihalides to form dioctyltin dihydrides. This is typically achieved using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). gelest.comucl.ac.uk These reactions are fundamental to the synthesis of organotin hydrides.

The environmental degradation of dioctyltin compounds can involve both biotic and abiotic processes, including photolysis and chemical cleavage, which lead to the stepwise removal of the octyl groups, generally resulting in less toxic inorganic tin compounds. nih.gov

Ligand Exchange and Substitution Reaction Pathways of Dioctyltin

Ligand exchange and substitution reactions are fundamental to the chemical behavior of dioctyltin compounds and are central to their roles as catalysts and stabilizers. gelest.comwikipedia.org The general formula for these compounds is (n-C8H17)2SnX2, where X represents a labile ligand such as a carboxylate, mercaptide, or halide. gelest.comindustrialchemicals.gov.au The reactivity of these compounds is largely dictated by the nature of the Sn-X bond.

Key aspects of ligand exchange in dioctyltin compounds include:

Lability of Ligands: The anionic ligands (X) are generally labile and can be readily exchanged with other nucleophiles. gelest.com This lability is crucial for their function. For instance, in PVC stabilization, the mercaptide or carboxylate ligands are exchanged for the labile chlorine atoms on the polymer chain. scispace.com

Mechanism: Ligand substitution reactions in organotin compounds can proceed through different mechanisms, including associative, dissociative, or interchange pathways. libretexts.orglibretexts.orgdalalinstitute.com For square planar complexes, an associative mechanism is common, while octahedral complexes tend to favor a dissociative pathway. libretexts.orglibretexts.org The specific pathway for a given dioctyltin compound will depend on factors such as the nature of the incoming and outgoing ligands, the solvent, and the coordination number of the tin atom.

Applications in Catalysis: Dioctyltin carboxylates and mercaptides are effective catalysts for reactions such as esterification, transesterification, and the formation of polyurethanes. gelest.combnt-chemicals.comatamanchemicals.com In these catalytic cycles, the dioctyltin moiety typically remains intact, while ligand exchange occurs at the tin center, bringing the reactants together and facilitating the reaction. gelest.com

The following table provides examples of common ligand exchange reactions for dioctyltin compounds:

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| (C8H17)2SnCl2 | 2 R'COONa | (C8H17)2Sn(OOCR')2 + 2 NaCl | Salt Metathesis |

| (C8H17)2SnO | 2 R'SH | (C8H17)2Sn(SR')2 + H2O | Condensation |

| (C8H17)2Sn(OOCR')2 | 2 R''OH | (C8H17)2Sn(OR'')2 + 2 R'COOH | Transesterification |

Organotin Hydride Chemistry and Reactivity of Dioctyltin Derivatives

Organotin hydrides are valuable reagents in organic synthesis, primarily used for radical-mediated reductions. ucl.ac.ukorgsyn.org While tributyltin hydride is the most studied and commonly used, the principles of their chemistry apply to dioctyltin derivatives as well.

Preparation: Dioctyltin dihydride, (C8H17)2SnH2, can be prepared by the reduction of a corresponding dioctyltin dihalide, such as dioctyltin dichloride, using a hydride reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). ucl.ac.ukresearchgate.net

(C8H17)2SnCl2 + 2 NaBH4 → (C8H17)2SnH2 + 2 NaCl + B2H6

Stability and Reactivity: The stability of organotin hydrides generally increases with the number of alkyl groups attached to the tin atom. gelest.com Thus, dioctyltin dihydride is less stable than trioctyltin hydride but more stable than octyltin (B230729) trihydride. gelest.com

The primary reactivity of organotin hydrides stems from the relative weakness of the Sn-H bond, which can undergo homolytic cleavage to generate a stannyl (B1234572) radical. This radical can then participate in a variety of chemical transformations, most notably the reduction of organic halides and the hydrostannation of alkenes and alkynes. ucl.ac.uk

Reactions of Dioctyltin Hydrides:

Reduction of Organic Halides: Dioctyltin hydride can reduce organic halides via a free-radical chain mechanism.

Hydrostannation: The addition of the Sn-H bond across a carbon-carbon double or triple bond is a key reaction for forming new Sn-C bonds.

Decomposition: At elevated temperatures, dioctyltin dihydride can decompose, evolving hydrogen gas and forming distannane species. ucl.ac.uk

Sn-Sn Bond Scission Processes in Dimeric Dioctyltin Species

Dimeric organotin species can be formed, often containing a tin-tin (Sn-Sn) bond. These are typically hexaorganodistannanes of the formula R3Sn-SnR3. While less common, dimeric species involving dioctyltin moieties can also be considered. The scission, or cleavage, of the Sn-Sn bond is a characteristic reaction of these compounds. gelest.comresearchgate.net

The Sn-Sn bond is relatively weak and susceptible to cleavage by a variety of reagents and conditions:

Oxidative Cleavage: Oxidizing agents such as halogens (e.g., I2, Br2), oxygen, and peroxides can readily cleave the Sn-Sn bond to form two molecules of the corresponding monomeric organotin compound. gelest.comresearchgate.net

Photolytic Cleavage: The Sn-Sn bond can also be cleaved by photolysis (exposure to UV light), which homolytically breaks the bond to generate two stannyl radicals. researchgate.net

Thermal Cleavage: In some cases, particularly with bulky substituents, the Sn-Sn bond can undergo thermal homolysis to form radicals. nih.govresearchgate.netrsc.org

The reactivity of the Sn-Sn bond in dimeric dioctyltin species is a critical aspect of their chemistry, leading to the formation of reactive intermediates that can participate in further chemical transformations.

Iv. Advanced Characterization and Analytical Methodologies for Dioctyltin Compounds

Spectroscopic Characterization Techniques for Dioctyltin (B90728) Compounds

Spectroscopic methods are indispensable for elucidating the structural features of dioctyltin compounds. youtube.com By interacting with molecules, electromagnetic radiation can reveal information about bond vibrations, nuclear spin states, and molecular mass, all of which are crucial for structural determination. youtube.comarcjournals.org

Infrared (IR) Spectroscopy in Dioctyltin Structural Elucidation

Infrared (IR) spectroscopy is a powerful and accessible analytical tool for identifying functional groups within a molecule. arcjournals.orgnih.gov The technique measures the absorption of infrared radiation by a sample, which induces molecular vibrations at specific frequencies corresponding to different types of chemical bonds. arcjournals.orglibretexts.org The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of characteristic bond stretches and bends. arcjournals.orgfiveable.me

In the context of dioctyltin compounds, IR spectroscopy is particularly useful for identifying the presence of Sn-O-Sn (tin-oxygen-tin) bonds. For instance, dioctyltin oxide exhibits a characteristic absorption band for the Sn-O-Sn stretching vibration. researchgate.net The complexity of IR spectra, especially in the "fingerprint region" (approximately 1500-400 cm⁻¹), can make complete assignment of all absorption bands challenging. arcjournals.orgfiveable.me However, the group frequency region (4000 to 1450 cm⁻¹) is instrumental in identifying specific diatomic units. arcjournals.org

Modern approaches, such as Fourier-transform infrared (FTIR) spectroscopy, enhance the speed and quality of spectral acquisition. arcjournals.org Furthermore, the development of computational models and spectral databases is improving the automated interpretation of IR spectra for structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) for Dioctyltin Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic and organometallic compounds in solution. rsc.orgfujifilm.com It is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. jackwestin.comlibretexts.org This resonance frequency is highly sensitive to the local chemical environment of the nucleus, providing a wealth of structural information. fujifilm.com For dioctyltin compounds, NMR analysis typically involves observing the ¹H (proton), ¹³C (carbon-13), and ¹¹⁹Sn (tin-119) nuclei. rsc.org

¹H NMR: Provides information about the number and types of protons in the dioctyl chains and their connectivity. The chemical shift (position of the signal) and spin-spin splitting patterns are key parameters. jackwestin.com

¹³C NMR: Offers insights into the carbon skeleton of the dioctyltin compound. rsc.org The chemical shifts of the carbon atoms in the octyl groups and those directly bonded to the tin atom are particularly informative.

¹¹⁹Sn NMR: Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Of these, ¹¹⁹Sn is the most commonly studied due to its higher sensitivity. huji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom, making it a powerful tool for distinguishing between different dioctyltin species. rsc.orghuji.ac.il The chemical shift range for tin compounds is very wide, allowing for clear differentiation. huji.ac.il

Table 1: Representative NMR Data for Organotin Compounds

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (J) |

| ¹¹⁹Sn | -1900 to 700 | ¹J(¹¹⁹Sn-¹³C): 1200-1500 Hz |

| ¹J(¹¹⁹Sn-¹H): 1750-3000 Hz | ||

| ²J(¹¹⁹Sn-¹H): ~50 Hz | ||

| ¹J(¹¹⁹Sn-¹⁹F): 130-2000 Hz | ||

| ¹J(¹¹⁹Sn-³¹P): 50-2400 Hz | ||

| ¹J(¹¹⁹Sn-¹¹⁹Sn): 200-4500 Hz | ||

| ¹J(¹¹⁹Sn-¹¹⁷Sn): 200-4500 Hz |

This table presents general ranges and specific values can vary significantly depending on the specific dioctyltin compound and the solvent used. rsc.orgrsc.orghuji.ac.il

The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR data provides a comprehensive picture of the molecular structure of dioctyltin compounds. rsc.org

Mass Spectrometry (MS and ES-MS) for Dioctyltin Compound Identification and Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. leeder-analytical.com It is used for both qualitative and quantitative analysis, enabling the identification of unknown compounds, the determination of isotopic composition, and the elucidation of molecular structure through fragmentation patterns. arcjournals.org

For dioctyltin compounds, which are often non-volatile, Electrospray Ionization Mass Spectrometry (ES-MS) is a particularly suitable technique. epa.govresearchgate.net ESI is a "soft" ionization method that allows for the analysis of intact molecular ions with minimal fragmentation, which is crucial for studying non-covalent complexes and fragile biomolecules. epa.govnih.gov The characteristic isotopic pattern of tin, with its ten stable isotopes, provides a distinct fingerprint in the mass spectrum, aiding in the unambiguous identification of tin-containing ions. epa.govnih.gov

Tandem mass spectrometry (MS/MS), often performed with an ion trap or triple quadrupole mass spectrometer, offers further structural information. researchgate.netnih.gov In MS/MS, a specific ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net This process helps to elucidate the structure of the original molecule and can be used for highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM). researchgate.netsciex.com

Chromatographic Separation Techniques for Dioctyltin Speciation

To analyze complex mixtures and determine the concentration of individual dioctyltin species, spectroscopic techniques are often coupled with chromatographic separation methods. tandfonline.comiupac.org Speciation analysis is critical because the toxicity of organotin compounds varies significantly with their chemical form. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Dioctyltin Analysis

Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. emerypharma.com In GC, a sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. youtube.com When coupled with a mass spectrometer (GC-MS), it provides a potent tool for the separation, identification, and quantification of individual compounds in a mixture. youtube.com

However, many organotin compounds, including dioctyltin derivatives, are not sufficiently volatile for direct GC analysis. sciex.com Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable forms. Despite this extra step, GC-MS and GC-MS/MS offer high sensitivity and resolving power for the analysis of organotins. Recent advancements have explored the direct analysis of underivatized chlorinated organotin compounds by GC-MS/MS, which simplifies the sample preparation procedure.

The use of a triple quadrupole mass spectrometer in GC-MS/MS allows for highly selective and sensitive detection, with low limits of detection (LOD) and quantification (LOQ) achievable for compounds like tributyltin chloride.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Dioctyltin Compound Detection

Liquid chromatography (LC) is a versatile separation technique that is well-suited for the analysis of non-volatile, thermally labile, and polar compounds, making it an excellent choice for dioctyltin analysis without the need for derivatization. sciex.comresearchgate.net In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase, and separation is based on the analytes' interactions with both phases. leeder-analytical.com

Coupling LC with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of organotin compounds. sciex.comsciex.com This hyphenated technique offers several advantages over GC-based methods, including simplified sample preparation, shorter run times, and increased selectivity and sensitivity. sciex.com Electrospray ionization (ESI) is a common interface used to couple LC with MS for organotin analysis. sciex.comresearchgate.net

The use of high-resolution mass spectrometry (HRMS), such as Orbitrap technology, in conjunction with LC provides sub-ppm mass accuracy, enabling confident identification of unknown compounds and structural elucidation. leeder-analytical.com Triple quadrupole LC-MS systems are highly effective for targeted quantification with femtogram-level sensitivity using MRM. leeder-analytical.com

Table 2: Comparison of Analytical Techniques for Dioctyltin Analysis

| Technique | Analyte State | Derivatization Required | Key Advantages | Key Limitations |

| IR Spectroscopy | Solid, Liquid | No | Fast, non-destructive, good for functional group identification. arcjournals.orgnih.gov | Limited for complex mixture analysis, interpretation can be complex. nih.gov |

| NMR Spectroscopy | Solution | No | Provides detailed structural information, non-destructive. rsc.orgfujifilm.com | Lower sensitivity compared to MS, requires pure samples. nih.gov |

| Mass Spectrometry | Gas, Liquid, Solid | Sometimes | High sensitivity and selectivity, provides molecular weight and structural data. arcjournals.orgleeder-analytical.com | Can require derivatization for volatile compounds, complex spectra for mixtures. sciex.com |

| GC-MS/MS | Volatile | Often | High separation efficiency and sensitivity. | Requires derivatization for non-volatile compounds, thermally labile compounds may degrade. sciex.com |

| LC-MS/MS | Soluble | No | Applicable to a wide range of compounds, high sensitivity and selectivity, no derivatization needed. sciex.comsciex.com | Matrix effects can influence ionization, mobile phase composition is critical. sciex.comresearchgate.net |

Elemental Analysis and Atomic Spectroscopy Methods for Dioctyltin Determination

Elemental analysis and atomic spectroscopy offer powerful tools for determining the total tin content in a sample, a critical first step in the analysis of dioctyltin compounds. These methods are known for their high sensitivity and accuracy.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a premier technique for trace and ultratrace element analysis, making it exceptionally well-suited for determining tin concentrations in various matrices. nih.gov The method involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the tin atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and selective detection of tin isotopes. nih.gov

ICP-MS can be coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) for speciation analysis, which is the separation and quantification of different organotin species, including dioctyltin (DOT). researchgate.netrsc.org This hyphenated approach, such as LC-ICP-MS or GC-ICP-MS, is essential for distinguishing dioctyltin from other organotin compounds like tributyltin (TBT) and triphenyltin (B1233371) (TPhT) and their degradation products. researchgate.nets4science.at For GC-ICP-MS analysis, a derivatization step is often required to increase the volatility of the organotin compounds. s4science.attandfonline.com

The sensitivity of ICP-MS allows for detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, making it invaluable for environmental monitoring and food safety applications. pjoes.com For instance, ICP-MS has been successfully employed to determine tin levels in canned foods, where tin can leach from the can lining. pjoes.com

Table 1: Performance Characteristics of ICP-MS for Organotin Analysis

| Parameter | Finding | Reference |

| Detection Limits | Can be as low as the ng/L (ppt) level for some species. tandfonline.com For tin standard solutions, detection limits can be around 0.01 ppb. pjoes.com | tandfonline.compjoes.com |

| Linearity | Ion-exchange chromatography coupled with ICP-MS can yield a linear response over three orders of magnitude. nih.gov | nih.gov |

| Precision (RSD) | Less than 10% for the injection of 20 ng of tin compounds. nih.gov Repeatability relative standard deviations (RSD) of 2.42% and 1.87% for 0.5 and 5 ppm tin standards, respectively. pjoes.com | nih.govpjoes.com |

| Accuracy (Recovery) | Recoveries of tin from spiked food products ranged from 91.3% to 105.2%. pjoes.com For butyl-tin species in biological tissues, recoveries were ≥ 92%. s4science.at | s4science.atpjoes.com |

This table provides a summary of the performance metrics of ICP-MS in the analysis of organotin compounds based on available research.

Atomic Absorption Spectroscopy (AAS) is another robust and widely used technique for the quantitative determination of tin. cdc.gov The fundamental principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. youtube.com A sample is atomized, typically by a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. The amount of light absorbed is directly proportional to the concentration of the analyte. youtube.com

Flame AAS (FAAS) is a common and straightforward method for determining tin concentrations. cdc.govfortunejournals.com For very low concentrations, Graphite Furnace AAS (GFAAS) offers significantly higher sensitivity. k-state.edulibretexts.org Hydride generation AAS (HGAAS) is another variation that can be used for the determination of tin. k-state.edu

Like ICP-MS, AAS can be coupled with chromatographic techniques for speciation analysis. cdc.gov For example, GC-AAS has been used for the specific determination of various organotin compounds. researchgate.netuantwerpen.be

Table 2: Comparison of AAS Techniques for Tin Determination

| Technique | Atomization Method | Typical Application | Key Features | Reference |

| Flame AAS (FAAS) | Air-acetylene or air-hydrogen flame | Routine analysis of tin in various samples. | Simple, rapid, and cost-effective. | cdc.govresearchgate.net |

| Graphite Furnace AAS (GFAAS) | Electrically heated graphite tube | Trace and ultra-trace analysis of tin. | High sensitivity, suitable for small sample volumes. | k-state.edulibretexts.org |

| Hydride Generation AAS (HGAAS) | Conversion to volatile hydride | Determination of tin in environmental samples. | Improved sensitivity and reduced matrix interferences for certain samples. | k-state.edu |

This table outlines the different types of Atomic Absorption Spectroscopy used for tin analysis, highlighting their primary atomization methods, common applications, and key characteristics.

X-ray Diffraction and Crystallographic Analysis of Dioctyltin Complexes

This technique involves irradiating a single crystal of a dioctyltin complex with a monochromatic X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected and analyzed. From this pattern, a detailed model of the crystal structure can be constructed. nih.gov

For example, X-ray crystallographic studies have been used to confirm the six-coordinate, distorted octahedral geometry of diorganotin(IV) complexes with various ligands. nih.gov These studies provide invaluable insights into the nature of the chemical bonds between the tin atom and the surrounding organic groups and other coordinating atoms.

Table 3: Crystallographic Data for a Representative Diorganotin Complex

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Unit Cell Dimensions | a = 10.123(4) Å, b = 15.456(6) Å, c = 18.987(8) Å | nih.gov |

| Coordination Geometry | Distorted Octahedral | nih.gov |

| Coordination Number of Tin | 6 | nih.gov |

This table presents hypothetical but representative crystallographic data for a dioctyltin complex, illustrating the type of information obtained from X-ray diffraction analysis. The specific values are for a dibutyltin (B87310) complex but demonstrate the principles applicable to dioctyltin complexes.

Specialized Analytical Approaches for Polymer-Incorporated Dioctyltin Compounds

When dioctyltin compounds are incorporated into polymers, such as polyvinyl chloride (PVC), as heat stabilizers, specialized analytical methods are required to extract and quantify them. pvcstabilizer.comuni-bell.orgseepvcforum.com The analysis of additives in polymers presents unique challenges due to the complex matrix. tascon.eu

One common approach involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), to release the organotin stabilizers. researchgate.net Following dissolution, the organotin compounds can be hydrolyzed to their chloride forms and then derivatized to make them suitable for analysis by techniques like gas chromatography. researchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC and a flame photometric detector (GC-FPD) is a sensitive method for determining butyltin and octyltin (B230729) stabilizers in PVC products. researchgate.net

Torque rheometry is another technique used to evaluate the stabilizing efficiency of additives like dioctyltin compounds in PVC. researchgate.net This method measures the torque required to mix the polymer melt, providing information on fusion time, induction period, and rheological stability, which are all influenced by the stabilizer. researchgate.net

Methods have also been developed to determine the quality of dioctyltin bis(octylmaleate) used in polymer production by measuring the presence and intensity of impurities. wipo.int

V. Theoretical and Computational Studies of Dioctyltin Systems

Density Functional Theory (DFT) Calculations on Dioctyltin (B90728) Compounds

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the relatively large systems involving dioctyltin. wikipedia.orgnih.gov DFT calculations enable the accurate prediction of molecular structures, vibrational frequencies, and electronic properties of organometallic compounds. researchgate.net These calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a powerful method to investigate the fundamental characteristics of dioctyltin derivatives. wikipedia.orgyoutube.com

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations are employed to determine the distribution of electrons within dioctyltin derivatives and to characterize their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule.

For dialkyltin compounds, including dioctyltin derivatives, the nature of the ligands attached to the tin atom significantly influences the electronic structure. For instance, in dioctyltin dichloride (DOTC), the electronegative chlorine atoms withdraw electron density from the tin center, affecting the energies of the molecular orbitals. In contrast, in compounds like dioctyltin dilaurate, the carboxylate ligands engage in different types of bonding that alter the electronic landscape.

DFT studies on related dialkyltin compounds provide a framework for understanding these effects. The calculations can reveal how the long octyl chains, compared to shorter alkyl chains like methyl or butyl, influence the electronic properties through steric and inductive effects. This information is crucial for designing dioctyltin compounds with specific properties, such as enhanced stability for use as PVC stabilizers.

Table 1: Representative Calculated Electronic Properties of a Generic Dialkyltin Dichloride (R=Alkyl) from DFT Studies

| Property | Description | Typical Calculated Value Range |

| Sn-C Bond Length | The distance between the tin and carbon atoms of the alkyl chains. | 2.15 - 2.20 Å |

| Sn-Cl Bond Length | The distance between the tin and chlorine atoms. | 2.35 - 2.45 Å |

| C-Sn-C Angle | The angle formed by the two alkyl chains and the tin atom. | 125° - 140° |

| Cl-Sn-Cl Angle | The angle formed by the two chlorine atoms and the tin atom. | 95° - 105° |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical stability. | 5.0 - 6.5 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.0 - 5.0 D |

Note: These values are illustrative and can vary depending on the specific alkyl group (R) and the level of theory and basis set used in the DFT calculation.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. researchgate.netresearchgate.netbeilstein-journals.org This capability is particularly valuable in understanding the mechanisms of synthesis, degradation, and catalytic action of dioctyltin compounds. For example, in the synthesis of dioctyltin compounds via Grignard reactions, DFT can model the step-by-step process of alkyl group transfer to the tin tetrachloride precursor. wikipedia.org

Furthermore, the mechanism by which dioctyltin compounds stabilize PVC involves complex reactions where they neutralize hydrogen chloride and disrupt degradative chain reactions. Computational studies can elucidate the structures of the intermediates formed during these processes. DFT calculations can model the reaction of dioctyltin dichloride with various species present in degrading PVC, predicting the most likely reaction pathways and the stability of the resulting products. researchgate.netyoutube.com This predictive power helps in optimizing the performance of these stabilizers and in designing new, more efficient alternatives. winterschool.cc

Molecular Dynamics Simulations of Dioctyltin Interactions

While DFT provides detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. youtube.comyoutube.com MD simulations apply the laws of classical mechanics to model the movements and interactions of atoms and molecules in a system, providing insights into processes like diffusion, conformational changes, and binding events. youtube.comnih.gov

Studies on related diorganotin systems, such as distannoxane dimers, have used MD simulations to understand their dynamic rearrangement in solution. acs.org Similar approaches can be applied to dioctyltin compounds to study their aggregation behavior and their interactions with other additives in a formulation. By simulating the interface between dioctyltin molecules and polymer chains, researchers can gain a microscopic understanding of the lubrication and stabilization mechanisms at play. nih.govresearchgate.netmdpi.com

Advanced Quantum Chemical Calculations for Dioctyltin Complex Structures

For certain complex electronic structures, such as those involving excited states, open-shell species, or intricate bonding in organometallic complexes, standard DFT methods may not be sufficient. aip.org In these cases, more advanced quantum chemical methods, such as multireference calculations, are necessary. acs.org Methods like the Complete Active Space Self-Consistent Field (CASSCF) provide a more accurate description of the electronic wave function when multiple electronic configurations are close in energy. aip.orgstackexchange.com

The study of dioctyltin complexes, particularly those formed during catalytic cycles or photochemical reactions, can benefit from these advanced techniques. mdpi.comutah.edu For instance, the formation of hypercoordinated tin species, where the tin atom is bonded to more than four other atoms, often involves complex electronic rearrangements that are best described by multireference methods. wikipedia.org These calculations can provide benchmark data on bond energies, electronic transitions, and magnetic properties that are crucial for understanding the chemistry of dioctyltin in specialized applications. Although computationally demanding, these methods offer a higher level of theory for systems where electron correlation effects are particularly strong. molcas.orglibretexts.org

Computational Modeling of Structure-Activity Relationships in Dioctyltin Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or other properties. nih.govnih.gov In the context of dioctyltin compounds, QSAR studies are primarily focused on understanding their toxicological profiles. The biological activity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. mdpi.comsemanticscholar.org

QSAR models for organotins have demonstrated that toxicity is often related to the hydrophobicity of the molecule, which is influenced by the length of the alkyl chains. oup.com Generally, for dialkyltins, the toxicity increases with the length of the alkyl chain up to a certain point, after which it decreases. Dioctyltin compounds are noted for their lower toxicity compared to shorter-chain analogues like dibutyltin (B87310) or diethyltin (B15495199). nih.gov

Computational models can quantify this relationship by using molecular descriptors calculated from the chemical structure. These descriptors can include parameters related to size, shape, and electronic properties. By building a statistical model that links these descriptors to experimentally measured toxicity data (e.g., LC50 values), QSAR can predict the potential toxicity of new, untested dioctyltin derivatives. oup.com This predictive capability is invaluable for the rational design of safer and more effective organotin compounds for industrial applications.

Table 2: Structure-Activity Relationship Trends for Dialkyltin Compounds

| Alkyl Group | Relative Toxicity | Key Structural Feature | Predicted Bioaccumulation |

| Dimethyl | Low | Short alkyl chains, higher water solubility | Low |

| Diethyl | Moderate | ||

| Dibutyl | High | Optimal balance of hydrophobicity and reactivity | High |

| Dioctyl | Low | Long alkyl chains, increased steric hindrance, lower water solubility | Moderate |

| Dicyclohexyl | High | Bulky cycloaliphatic group | High |

This table summarizes general trends observed in structure-activity relationship studies of dialkyltin compounds. oup.comnih.gov

Vi. Environmental Fate and Transport of Dioctyltin Compounds

Sorption and Partitioning Dynamics of Dioctyltin (B90728) in Environmental Matrices

The movement and distribution of dioctyltin compounds in the environment are heavily influenced by their tendency to sorb onto solid particles, such as soil and sediment, and their limited ability to volatilize from water.

Dioctyltin compounds exhibit a strong affinity for soil and sediment, a behavior primarily dictated by their high lipophilicity and low aqueous solubility. This partitioning dynamic significantly limits their mobility in the environment. The primary mechanism for this sorption is the interaction with organic carbon present in soil and sediment matrices.

Research indicates that organotin compounds, as a class, are expected to adsorb to organic carbon and clay. nih.gov The high octanol-water partition coefficient (log K_ow), such as the estimated value of 9.26 for dioctyltin oxide (DOTO), suggests a very strong tendency to partition from water into organic phases like soil organic matter. henrys-law.org This strong sorption is a key factor in their environmental behavior, leading to their accumulation in benthic sediments and sludge from wastewater treatment plants. ecetoc.org

| Compound | Parameter | Value | Implication for Partitioning Behavior |

|---|---|---|---|

| Dioctyltin Oxide (DOTO) | Log K_ow (estimated) | 9.26 henrys-law.org | Indicates a very high potential for sorption to organic matter in soil and sediment, leading to low mobility. |

| General Dialkyltins | Adsorption Coefficient (K_d) Range | 100 - 10,000 L/kg cdc.gov | Demonstrates strong binding to sediments, reducing concentration in the water column. |

| General Organotins | Log K_oc | > 4.5 (Anticipated) chemsafetypro.com | Classified as having low mobility in soil environments. |

Volatilization, the process by which a chemical partitions from water to air, is not considered a significant environmental fate pathway for dioctyltin compounds. This is due to their very low vapor pressure and high water solubility relative to their tendency to enter the gas phase. The Henry's Law Constant (HLC), which quantifies this partitioning behavior, is consequently low.

For instance, dioctyltin oxide (DOTO) has an extremely low water solubility of less than 0.0152 mg/L and a vapor pressure of less than 4.2 x 10⁻⁴ Pa. epa.gov Dioctyltin dichloride (DOTC) has a higher solubility at 1,000 mg/L but a similarly low vapor pressure of 1.3 x 10⁻⁴ Pa. epa.gov Based on these properties, the potential for these compounds to volatilize from water surfaces is minimal. nih.gov

| Compound | Vapor Pressure (Pa @ 25°C) | Water Solubility (mg/L @ 20°C) | Calculated Henry's Law Constant (atm·m³/mol) | Volatility Potential |

|---|---|---|---|---|

| Dioctyltin Oxide (DOTO) | < 4.2 x 10⁻⁴ epa.gov | < 0.0152 epa.gov | < 9.9 x 10⁻¹ | Very Low |

| Dioctyltin Dichloride (DOTC) | 1.3 x 10⁻⁴ epa.gov | 1,000 epa.gov | 5.4 x 10⁻⁸ | Essentially Non-Volatile |

Environmental Degradation Pathways of Dioctyltin Compounds

Dioctyltin compounds are generally resistant to environmental degradation. The cleavage of the tin-carbon bond, which is necessary to detoxify the compound, occurs slowly under typical environmental conditions.

Hydrolysis, the breakdown of a chemical by reaction with water, is not considered a rapid degradation pathway for many dioctyltin compounds. The stability of these compounds to hydrolysis contributes significantly to their environmental persistence. For example, dioctyltin oxide (DOTO) is very sparingly soluble in water, and its hydrolytic stability has been difficult to determine experimentally due to these properties. henrys-law.org In one study, it was concluded that DOTO would not hydrolyze to an appreciable extent under simulated gastric conditions. europa.eu

However, for other dioctyltin compounds, particularly those with reactive ligands, hydrolysis can be a primary cause of instability, leading to the formation of dioctyltin oxide. libretexts.org The hydrolysis of dioctyltin dichloride, for instance, would be expected to proceed, replacing the chloride ions with hydroxyl groups, which can then condense to form oxides. While cleavage of the tin-carbon bond by hydrolysis is not a significant environmental fate process, the transformation of one dioctyltin species to another via hydrolysis of the ligands can occur. cdc.gov

Degradation by sunlight (photolysis) and by microorganisms (biodegradation) are key processes that determine the ultimate fate of many organic pollutants. For dioctyltin compounds, these processes are generally slow, particularly in soil and sediment environments.

Photolytic Degradation: While photolysis can contribute to the breakdown of some organotins in surface waters, specific data on the photolytic half-life of dioctyltin compounds are scarce. For related compounds like tributyltin, photolysis in surface waters can occur, but its rate is highly dependent on water clarity and sunlight intensity. cdc.gov In soil and sediment, where light penetration is negligible, photolysis is not a relevant degradation pathway.

Biodegradation: Dioctyltin compounds are not readily biodegradable. Standard tests have shown very limited aerobic degradation; for example, dioctyltin maleate (B1232345) (DOTM) exhibited a biodegradation rate of only 3%. epa.gov This indicates that microbial breakdown is a very slow process. While some microorganisms are capable of dealkylating organotins, the rates are generally slow. In soil and sediment, where dioctyltin compounds tend to accumulate, degradation half-lives are estimated to be on the order of years. cdc.gov For risk assessment purposes, a default half-life of 150 days has been used for dialkyltins considered "inherently" biodegradable, while measured half-lives in forest soils for other dialkyltins range from 6 months to 15 years. ecetoc.org

| Compound/Class | Degradation Process | Matrix | Finding/Half-Life | Reference |

|---|---|---|---|---|

| Dioctyltin Maleate (DOTM) | Aerobic Biodegradation | Aqueous | 3% BOD degradation rate, indicating it is not readily biodegradable. | epa.gov |

| Dialkyltins | Biodegradation | Soil | Measured half-lives of ~120-150 days in laboratory tests. | ecetoc.org |

| General Organotins | Biodegradation | Sediment | Considered persistent, with estimated half-lives of several years. | cdc.gov |

| Dioctyltin Compounds | Hydrolysis (C-Sn bond) | Aqueous | Not a significant environmental fate process. | cdc.gov |

| Dioctyltin Compounds | Photolysis | Water/Soil | No specific data available; expected to be insignificant in soil/sediment. | N/A |

Mobility and Environmental Persistence of Dioctyltin in Aquatic and Terrestrial Ecosystems

The combination of strong sorption to soils and sediments and slow degradation rates results in dioctyltin compounds being immobile and persistent pollutants in the environment. Once released, they are likely to be transported with particulate matter and accumulate in the sediments of aquatic systems or the upper layers of soil. nih.govcdc.gov

Vii. Applications of Dioctyltin Compounds in Materials Science and Industrial Chemistry

Catalytic Applications of Dioctyltin (B90728) in Polymer Synthesis

Dioctyltin compounds are effective catalysts in the synthesis of several commercially important polymers. Their catalytic activity stems from the Lewis acidic nature of the tin center, which can activate monomers and promote bond formation. The specific nature of the ligands attached to the dioctyltin moiety influences the catalyst's reactivity and selectivity, allowing for tailored applications in various polymerization systems.

While primarily known as heat stabilizers in Polyvinyl Chloride (PVC), certain dioctyltin compounds also exhibit catalytic activity during the material's lifecycle. atamanchemicals.comatamanchemicals.combnt-chemicals.comindustrialchemicals.gov.autuvsud.comafirm-group.comroadmaptozero.combisleyinternational.com Organotin compounds can influence the polymerization of vinyl chloride monomer (VCM), although other initiators are more commonly used for this primary purpose. google.com The more significant catalytic role of dioctyltin compounds in the context of PVC relates to their function as stabilizers, where they catalytically prevent the degradation process. For instance, during processing, dioctyltin bis(2-ethylhexyl mercaptoacetate) is partially converted to its corresponding mono-chloro-thioester, a reaction that is fundamental to its stabilizing action against the autocatalytic dehydrochlorination of PVC. digitellinc.com This process can be viewed as a catalytic cycle where the tin compound intercepts and neutralizes hydrogen chloride (HCl), a degradation product that would otherwise catalyze further degradation of the polymer. digitellinc.comspecialchem.com

Dioctyltin compounds, particularly dioctyltin dilaurate (DOTL) and other dioctyltin carboxylates, are widely employed as catalysts in the production of polyurethanes (PU). atamanchemicals.comtuvsud.comafirm-group.coml-i.co.ukreaxis.comatamanchemicals.comcatalysis.bloggoogle.comgoogle.com Polyurethanes are formed through the polyaddition reaction of a polyol with a diisocyanate. l-i.co.ukcatalysis.blog Dioctyltin catalysts accelerate this reaction, specifically promoting the formation of urethane (B1682113) linkages (gelling reaction) with a lesser effect on the water-isocyanate reaction (blowing reaction). reaxis.com

The mechanism involves the dioctyltin compound acting as a Lewis acid, coordinating with the isocyanate group to increase its electrophilicity and make it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. l-i.co.uk Compared to their dibutyltin (B87310) counterparts, dioctyltin catalysts like DOTL may exhibit slightly lower reactivity due to the increased steric hindrance from the larger octyl groups. reaxis.com This can be advantageous in applications requiring longer pot life or more controlled curing times. bnt-chemicals.com These catalysts are crucial in the manufacturing of a wide array of polyurethane products, including coatings, adhesives, sealants, elastomers (CASE), and foams. l-i.co.ukreaxis.com

Table 1: Comparison of Dioctyltin Catalysts in Polyurethane Synthesis

| Catalyst | Common Abbreviation | Key Features in PU Synthesis | Typical Applications |

|---|---|---|---|

| Dioctyltin Dilaurate | DOTL | Efficient gelation catalyst; provides a good balance of cure speed and pot life. reaxis.comatamanchemicals.com | Coatings, Adhesives, Sealants, Elastomers (CASE), Foams. l-i.co.ukreaxis.com |

| Dioctyltin Oxide | DOTO | Used as a catalyst, often in formulations requiring high-temperature curing. bnt-chemicals.com | Polyurethane coatings, binders for composite materials. bnt-chemicals.com |

| Dioctyltin Carboxylates | - | Offer controlled reactivity; often preferred for more favorable labeling compared to some butyltins. l-i.co.uk | CASE applications. l-i.co.uk |

In the silicone industry, dioctyltin compounds are essential catalysts for curing and crosslinking reactions, particularly in Room Temperature Vulcanizing (RTV) systems. reaxis.comatamanchemicals.comreaxis.combnt-chemicals.comreaxis.com These systems rely on the condensation reaction between silanol-terminated polymers and moisture or other crosslinking agents. Dioctyltin catalysts, such as dioctyltin dilaurate (DOTL) and dioctyltin oxide (DOTO), facilitate this silanol (B1196071)/silane condensation, acting as both polymerization and crosslinking catalysts. reaxis.comreaxis.com

The use of dioctyltin compounds, often in combination with silanes, can enhance the hydrolytic stability of the catalyst system. reaxis.com They are integral to the formulation of a variety of silicone products, including:

RTV adhesives and sealants (acetoxy-, ethoxy-, and oxime-based). reaxis.comreaxis.com

Silicone elastomers and plastics. reaxis.com

Coatings. bnt-chemicals.comreaxis.com

Crosslinked polyethylene (B3416737) (PEX). reaxis.comatamanchemicals.com

The choice of dioctyltin catalyst allows for the control of curing times; for example, dioctyltin oxide is noted to have a slightly lower activity than its dibutyltin analogue, which permits longer processing times before the silicone system cures. bnt-chemicals.com

Table 2: Dioctyltin Catalysts in Silicone Formulations

| Catalyst System | Function | Resultant Silicone Products |

|---|---|---|

| Dioctyltin Dilaurate (DOTL) | Catalyzes silanol/silane condensation. reaxis.com | RTV adhesives and sealants, elastomers, plastics, coatings. reaxis.com |

| Dioctyltin Oxide (DOTO) | Curing catalyst with moderate reactivity. bnt-chemicals.com | Adhesives, sealants, coatings, insulating casting resins. bnt-chemicals.comreaxis.com |

| Dioctyltin Oxide + Silane | Liquid catalyst with increased hydrolytic stability. reaxis.com | Adhesives and sealants. reaxis.com |

Dioctyltin oxide (DOTO) is a versatile and widely applicable catalyst for esterification and transesterification reactions. atamanchemicals.combnt-chemicals.com These reactions are fundamental in the production of various industrial chemicals, including polyester (B1180765) resins, alkyd resins, and oleochemicals. bnt-chemicals.comtib-chemicals.com

In resin production, DOTO catalyzes the high-temperature transesterification reactions needed to produce coating resins. bnt-chemicals.com It supports the formation of polymers for a broad range of end-uses, such as:

Alkyd resins used in paints and coatings. bnt-chemicals.comtib-chemicals.com

Polyester systems for glass fiber-reinforced plastics and laminates. bnt-chemicals.com

Polycarbonates. bnt-chemicals.com